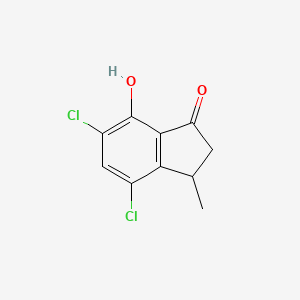

4,6-Dichloro-7-hydroxy-3-methylindan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2O2 |

|---|---|

Molecular Weight |

231.07 g/mol |

IUPAC Name |

4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H8Cl2O2/c1-4-2-7(13)9-8(4)5(11)3-6(12)10(9)14/h3-4,14H,2H2,1H3 |

InChI Key |

XLNWOHSTQMVJCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C1C(=CC(=C2O)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 7 Hydroxy 3 Methylindan 1 One

Electrophilic Aromatic Substitution Reactions on the Indanone Ring System

The benzene (B151609) ring of the indanone system in 4,6-dichloro-7-hydroxy-3-methylindan-1-one is substituted with two chloro groups, a hydroxyl group, and an alkyl group (as part of the fused ring). These substituents exert directing and activating or deactivating effects on electrophilic aromatic substitution (EAS) reactions. wikipedia.org The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro groups are deactivating but also ortho-, para-directing. nih.gov The position of substitution will be determined by the combined electronic and steric effects of these groups. The most likely position for electrophilic attack is the one most activated by the hydroxyl group and least deactivated by the chloro groups.

Nucleophilic Addition and Substitution Reactions on the Carbonyl Moiety

The carbonyl group at the 1-position of the indanone is an electrophilic center and is susceptible to nucleophilic attack. quora.commasterorganicchemistry.com A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comlibretexts.org The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reagents: Addition of organometallic reagents would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a double bond.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt would yield a cyanohydrin.

The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chloro groups may slightly enhance the electrophilicity of the carbonyl carbon.

Transformations Involving the Dichloro Substituents

The chloro substituents on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless the ring is highly activated by strongly electron-withdrawing groups. However, they can be transformed under specific conditions.

Dehalogenation: Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. researchgate.netnih.govraco.catnih.gov This would lead to the corresponding mono- or unsubstituted hydroxy-methylindan-1-one.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be used to replace the chloro groups with other functional groups, although the conditions would need to be carefully optimized to avoid side reactions with the hydroxyl group.

The relative reactivity of the two chloro groups at positions 4 and 6 would depend on the specific reaction conditions and the electronic and steric environment of each position.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the 7-position is a versatile functional group that can undergo a variety of reactions. researchgate.netnih.govsemanticscholar.orgnih.gov

Acylation and Alkylation: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form esters. Similarly, it can be alkylated with alkyl halides to form ethers.

Williamson Ether Synthesis: Treatment with a strong base followed by an alkyl halide would yield the corresponding ether.

Oxidation: Under certain conditions, the phenolic hydroxyl group can be oxidized, although the indanone ring itself can also be susceptible to oxidation.

The reactivity of the hydroxyl group is influenced by the acidity of the phenol, which is in turn affected by the electron-withdrawing chloro substituents.

Radical Chemistry Pathways Involving Indanones

Indanones can participate in reactions involving radical intermediates. rsc.orgbbhegdecollege.comyoutube.com These pathways can be initiated by radical initiators or photochemically. acs.org

Radical Halogenation: The benzylic position of the five-membered ring could be susceptible to radical halogenation under appropriate conditions.

Radical Cyclizations: Indanones can be synthesized via radical cyclization pathways, suggesting that the indanone core can be involved in radical-mediated transformations.

Specific studies on the radical chemistry of this compound are not available, but the presence of multiple reactive sites suggests that a rich and complex radical chemistry could be explored.

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states is crucial for understanding the mechanisms of the reactions of this compound. researchgate.netucsb.edunih.gov For electrophilic aromatic substitution, the key intermediate would be a resonance-stabilized carbocation (arenium ion). In nucleophilic addition to the carbonyl group, a tetrahedral alkoxide intermediate is formed.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model these intermediates and the transition states leading to their formation. researchgate.net Such studies can provide insights into the reaction pathways, activation energies, and the factors controlling selectivity.

Illustrative Table of Calculated Transition State Energies for a Hypothetical Reaction

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Electrophilic attack at C-5 | 18.5 |

| Electrophilic attack at C-8 | 22.1 |

| Nucleophilic attack on carbonyl | 12.3 |

Note: This data is hypothetical and for illustrative purposes only.

Kinetic and Thermodynamic Aspects of Indanone Reactions

The study of the kinetics of the reactions of this compound would provide information about the reaction rates and the factors that influence them. mdpi.com Thermodynamic studies would reveal the relative stabilities of reactants, intermediates, and products, and the position of equilibrium for reversible reactions. routledge.comwhiterose.ac.uk

For example, in electrophilic aromatic substitution, kinetic control at lower temperatures might favor the formation of one isomer, while thermodynamic control at higher temperatures might lead to a different, more stable isomer.

Illustrative Table of Hypothetical Kinetic Data

| Reaction | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| Nitration | 1.5 x 10⁻⁴ |

| Bromination | 3.2 x 10⁻⁵ |

| Carbonyl Reduction with NaBH₄ | 8.9 x 10⁻³ |

Note: This data is hypothetical and for illustrative purposes only.

A comprehensive understanding of the kinetic and thermodynamic parameters is essential for optimizing reaction conditions and controlling product selectivity.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum of 4,6-Dichloro-7-hydroxy-3-methylindan-1-one would be expected to show distinct signals for each unique hydrogen atom in the molecule. Key anticipated features would include:

Aromatic Region: A singlet for the lone aromatic proton (H-5), influenced by the surrounding chloro and hydroxyl substituents.

Aliphatic Region:

A doublet for the methyl group (-CH₃) at the C-3 position, split by the adjacent methine proton.

A multiplet for the methine proton (H-3), which would be coupled to the methyl protons and the methylene (B1212753) protons at C-2.

Two distinct multiplets for the diastereotopic methylene protons (H-2a and H-2b), due to the chiral center at C-3. These protons would exhibit both geminal coupling to each other and vicinal coupling to the H-3 proton.

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl (-OH) group, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the structure. The expected spectrum would feature ten distinct signals corresponding to the ten carbon atoms of the indanone core and methyl group.

Carbonyl Carbon: A signal at a significantly downfield chemical shift (typically >190 ppm) for the ketone carbonyl carbon (C-1).

Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm), corresponding to the carbons of the benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and carbonyl groups.

Aliphatic Carbons: Three signals in the aliphatic region for the C-2 (methylene), C-3 (methine), and the methyl carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| δ (ppm), Multiplicity, J (Hz) | δ (ppm) | |

| C-1 | - | >190.0 (C=O) |

| C-2 | ~2.7-2.9 (m), ~3.1-3.3 (m) | ~40.0-45.0 |

| C-3 | ~3.4-3.6 (m) | ~35.0-40.0 |

| C-3a | - | ~140.0-145.0 |

| C-4 | - | ~130.0-135.0 |

| C-5 | ~7.2-7.4 (s) | ~120.0-125.0 |

| C-6 | - | ~125.0-130.0 |

| C-7 | - | ~150.0-155.0 |

| C-7a | - | ~135.0-140.0 |

| 3-CH₃ | ~1.3-1.5 (d, J=~7 Hz) | ~15.0-20.0 |

| 7-OH | Variable (br s) | - |

Note: This table presents hypothetical data based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons, confirming the connectivity between H-3, the H-2 methylene protons, and the 3-methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbon atoms they are attached to (e.g., correlating the methyl proton signal to the methyl carbon signal).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. The IR spectrum of this compound would be expected to display characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretches: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is characteristic of a conjugated ketone carbonyl group.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations would produce one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A band corresponding to the phenolic C-O stretching vibration would be expected in the 1200-1300 cm⁻¹ range.

C-Cl Stretches: Carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Cl bonds.

Anticipated IR Absorption Bands for this compound

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Phenolic C-O Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by transitions involving its conjugated system, which includes the benzene ring and the α,β-unsaturated ketone moiety. Expected absorptions would include:

π → π* transitions: Intense absorption bands arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic and enone systems.

n → π* transitions: A weaker, longer-wavelength absorption band resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital. The position of the maximum absorption (λmax) would be sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a primary method for determining the molecular weight of a compound. For this compound (molecular formula C₁₀H₈Cl₂O₂), the mass spectrum would show:

Molecular Ion Peak (M⁺•): A cluster of peaks corresponding to the intact molecule. Due to the presence of two chlorine atoms, this cluster would have a characteristic isotopic pattern. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Therefore, the molecular ion would appear as three peaks: [M]⁺• (containing two ³⁵Cl atoms), [M+2]⁺• (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺• (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Fragmentation Pattern: The molecule would fragment in predictable ways upon ionization. Common fragmentation pathways for indanones include the loss of small molecules like CO, as well as cleavages of the five-membered ring. The presence of the methyl group would likely lead to a significant fragment corresponding to the loss of a methyl radical (•CH₃).

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₀H₈Cl₂O₂. HRMS is a powerful tool for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and spectrometric characterization of the specific chemical compound “this compound” is not publicly available.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for the following methodologies:

Advanced Chromatographic Techniques for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

While general principles of these analytical techniques are well-established for various chemical compounds, specific data such as fragmentation patterns, crystallographic information (e.g., unit cell dimensions, bond lengths, and angles), and detailed chromatographic separation conditions (e.g., retention times, column specifics, and mobile phases) are unique to each compound and must be determined experimentally.

The absence of such specific data in the public domain prevents the creation of a scientifically accurate and informative article as per the user's detailed outline and instructions. Information on related but structurally distinct compounds cannot be substituted, as this would not adhere to the strict focus on "this compound."

Computational Chemistry and Molecular Modeling of 4,6 Dichloro 7 Hydroxy 3 Methylindan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations could provide valuable information about the geometry, stability, and electronic properties of 4,6-Dichloro-7-hydroxy-3-methylindan-1-one. However, no DFT studies specific to this compound are currently available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. While this analysis would be insightful for understanding the chemical behavior of this compound, the necessary calculations have not been reported.

An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with other molecules. For this compound, such a map would reveal the reactive sites, but this information is not available in the current body of scientific literature.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the most stable conformation (the one with the lowest potential energy). A conformational analysis of this compound would identify its most stable three-dimensional shape, which is crucial for understanding its biological activity and physical properties. No such studies have been published.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. There are no published predicted spectroscopic parameters for this compound.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can be employed to model chemical reactions, elucidate reaction mechanisms, and identify transition states. This provides insights into the kinetics and thermodynamics of a reaction. For this compound, this could be used to study its synthesis or degradation pathways. However, no such reaction pathway modeling has been reported for this specific molecule.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For compounds like this compound, MD simulations can provide detailed information about their conformational flexibility and interactions with their environment, such as a protein binding site.

The primary goal of using MD simulations for conformational sampling is to explore the different spatial arrangements that a molecule can adopt. This is particularly important for flexible molecules that can exist in multiple low-energy conformations. By understanding the accessible conformations, researchers can better predict how a molecule will interact with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical and Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indanone derivatives, QSAR models are developed to predict their activity and to guide the synthesis of new, more potent analogues.

These models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into theoretical and electronic descriptors.

The development of robust QSAR models for indanone derivatives has been a focus of several research efforts, particularly in the context of their activity as enzyme inhibitors. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) have been successfully applied to understand the structural requirements for the acetylcholinesterase inhibitory activity of 2-substituted 1-indanone (B140024) derivatives. nih.gov

In these studies, a series of indanone analogues with known biological activities are aligned, and their 3D structures are used to calculate steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). nih.gov The resulting data is then correlated with the biological activity using statistical methods to generate a predictive model. The stability and predictive power of these models are rigorously validated using techniques like cross-validation. nih.gov

A QSAR analysis of indanone and aurone (B1235358) derivatives as acetylcholinesterase inhibitors highlighted the importance of specific physicochemical parameters. researchgate.net A statistically significant model was developed using sequential multiple linear regression, which included descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy. researchgate.net

Theoretical descriptors derived from quantum chemical calculations are fundamental in predicting the molecular reactivity of indanone derivatives. These descriptors provide insights into the electronic structure and, consequently, the chemical behavior of the molecules.

In a QSAR study on indanone-benzylpiperidine inhibitors of acetylcholinesterase, a significant correlation was found between the inhibitory activity and descriptors such as the magnitude of the dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) of the substituted indanone ring. nih.gov The absence of molecular shape or bulk parameters in this particular QSAR model suggested that there is considerable space around the indanone ring during the inhibition process. nih.gov

Commonly used theoretical and electronic descriptors in QSAR studies of indanone derivatives are summarized in the table below.

| Descriptor Category | Specific Descriptors | Relevance in QSAR Models for Indanone Derivatives |

| Electronic Descriptors | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. nih.gov |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. researchgate.net | |

| Dipole Moment | Describes the polarity of the molecule and its potential for dipole-dipole interactions. nih.gov | |

| Electronic Energy | Total energy of the electrons in the molecule. researchgate.net | |

| Steric/Topological Descriptors | Molecular Shape | Describes the three-dimensional arrangement of the molecule. nih.gov |

| Molecular Diameter | A measure of the size of the molecule. researchgate.net | |

| Connolly Accessible Area | The area of the molecular surface that is accessible to a solvent molecule. researchgate.net | |

| Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. researchgate.net | |

| Thermodynamic Descriptors | Gibbs Free Energy (G) | A measure of the thermodynamic potential of the molecule. researchgate.net |

| LogP (Partition Coefficient) | Describes the hydrophobicity of the molecule. researchgate.net |

These descriptors, when used in combination, can create highly predictive QSAR models that are invaluable in the rational design of new indanone derivatives with desired biological activities. The selection of appropriate descriptors is a critical step in the development of a reliable QSAR model. nih.gov

Structural Modifications and Derivatization Strategies for 4,6 Dichloro 7 Hydroxy 3 Methylindan 1 One

Synthesis of Analogues with Varied Substituent Patterns on the Indanone Ring

The substitution pattern on the aromatic ring of the indanone scaffold significantly influences its chemical and biological properties. While the parent compound is chlorinated, numerous synthetic methods allow for the introduction of a wide array of functional groups at various positions. The most common and versatile approach is the intramolecular Friedel-Crafts acylation of substituted 3-arylpropanoic acids or their corresponding acid chlorides. nih.govbeilstein-journals.org This strategy allows for the synthesis of indanones with diverse substituents, as the desired groups can be incorporated into the precursor molecule.

Key synthetic routes to achieve varied substituent patterns include:

Friedel-Crafts Acylation: This is a foundational method where a 3-phenylpropanoyl chloride is cyclized in the presence of a Lewis acid like aluminum chloride (AlCl₃). nih.govgoogle.com The substituents on the initial phenyl ring dictate the final pattern on the indanone.

Nazarov Cyclization: This electrocyclic reaction involves the acid-catalyzed cyclization of divinyl ketones. It is a powerful tool for constructing polysubstituted 1-indanones, often with high yields. nih.govbeilstein-journals.org

Microwave-Assisted Synthesis: Modern techniques using microwave irradiation combined with metal triflate catalysts offer an environmentally benign path for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, proceeding with good yields and catalyst reusability. beilstein-journals.org

Photocatalytic Radical Cascade Cyclization: A green and mild strategy for synthesizing indanone skeletons involves the reaction of substrates like 2-allylbenzaldehyde (B1595089) with diazo compounds under photocatalysis, which can accommodate various substituents on the benzene (B151609) ring. acs.org

The table below summarizes various synthetic approaches for creating substituted indanone analogues.

| Reaction Type | Precursors | Catalyst/Reagent | Key Feature | Reference |

| Friedel-Crafts Acylation | 3-Arylpropanoic Acid Chlorides | AlCl₃, ZnBr₂, Nafion®-H | Versatile for various aromatic substitutions. | nih.gov |

| Nazarov Cyclization | Divinyl Ketones / 1,4-Enediones | Iridium(III) complexes, AlCl₃ | Efficient for polysubstituted indanones. | nih.govbeilstein-journals.org |

| Carbonylative Cyclization | Methyl and Ethyl Esters | Transition Metal Complexes | Forms the indanone ring through carbonylation. | nih.gov |

| Photocatalytic Cyclization | 2-Allylbenzaldehydes, Diazoacetates | Ru(bpy)₃Cl₂ | Mild conditions, suitable for diverse functional groups. | acs.org |

Functionalization at the Hydroxyl Group

The phenolic hydroxyl group at the C-7 position is a prime site for derivatization, enabling the modulation of properties such as solubility, polarity, and receptor binding affinity. Standard organic reactions can be employed to convert the hydroxyl group into a variety of other functional groups.

Common functionalization strategies include:

Etherification: Conversion of the hydroxyl group to an ether is a common strategy. For example, reaction with alkyl halides under basic conditions (Williamson ether synthesis) can introduce small alkyl chains or more complex moieties.

Esterification: Acylation of the hydroxyl group with acid chlorides or anhydrides yields esters. This can be used to introduce a range of acyl groups, potentially acting as prodrugs that are hydrolyzed in vivo.

Alkylation: The phenolic moiety can be alkylated using reagents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). rsc.org

Conversion to Halogens or Other Groups: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of groups like nitriles or halogens. nih.gov For instance, diazotization followed by Sandmeyer-type reactions can replace an amino group (derived from a nitro precursor) with various functionalities, a strategy adaptable for hydroxylated systems via intermediate protection. nih.gov

The following table illustrates potential derivatization reactions for the hydroxyl group.

| Reaction | Reagent(s) | Resulting Functional Group | Purpose |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Ether (-OR) | Modify lipophilicity and binding interactions. |

| Esterification | Acyl Chloride or Anhydride, Base | Ester (-OCOR) | Introduce prodrug capabilities, alter polarity. |

| Triflation | Triflic Anhydride, Pyridine (B92270) | Triflate (-OTf) | Create a reactive intermediate for substitution. |

| Mitsunobu Reaction | Diethyl Azodicarboxylate (DEAD), PPh₃, Nucleophile | Varied (e.g., -OAlkyl, -N₃) | Introduce diverse functional groups with inversion of stereochemistry if applicable. |

Modification of the Methyl Group

The methyl group at the C-3 position is generally less reactive than other sites on the molecule. However, its modification can be important for exploring the steric and electronic requirements of a binding pocket.

Potential modification strategies include:

Radical Halogenation: Free-radical halogenation could potentially introduce a halogen atom onto the methyl group, creating a -CH₂X moiety that can be further functionalized via nucleophilic substitution.

Oxidation: Strong oxidizing agents might convert the methyl group to a carboxylic acid, although this could be challenging without affecting other parts of the molecule. A more controlled oxidation could potentially yield an alcohol or aldehyde.

Functional Group Replacement: A more practical approach involves synthesizing analogues with different groups at the C-3 position from the outset. Transition-metal-catalyzed methods for the regioselective preparation of 2- or 3-substituted indanones have been developed, allowing for the introduction of various aryl or alkyl groups instead of methyl. chinesechemsoc.org

Derivatization via Enolate: Although the methyl group is at C-3, reactions can proceed via the enolate formed at the C-2 position. For instance, enolate alkylation can introduce substituents at the α-position to the carbonyl, creating α-disubstituted indanones. chinesechemsoc.org

Introduction of Heteroatoms into the Indanone Scaffold

Replacing one or more carbon atoms of the indanone core with heteroatoms such as nitrogen, oxygen, or sulfur can lead to the creation of novel heterocyclic scaffolds with significantly different physicochemical and biological profiles. These analogues, known as bioisosteres, can offer improved properties like enhanced binding affinity or better metabolic stability.

Approaches for introducing heteroatoms include:

Azaindanones (Indolones): Replacing a carbon in the benzene ring with nitrogen creates azaindanone scaffolds. These can be synthesized through variations of classical indanone syntheses, starting from pyridine-based precursors.

Oxaindanones and Thiaindanones: Introduction of oxygen or sulfur into the five-membered ring can be achieved through specific cyclization strategies.

Fused Heterocycles: The indanone scaffold can be used as a building block to construct more complex fused heterocyclic systems. For example, reactions at the C-2 position can lead to spiro-heterocycles or fused pyrazoles and isoxazoles. researchgate.net The synthesis of indane 2-imidazole derivatives has been reported, demonstrating the transformation of the indanone core into a new heterocyclic system. beilstein-journals.org

Design Principles for Novel Indanone-Based Scaffolds

The indanone framework is considered a "privileged scaffold" in medicinal chemistry, particularly for developing agents targeting the central nervous system. nih.govresearchgate.net The design of new indanone-based molecules is often guided by established principles aimed at creating compounds with improved efficacy and novel mechanisms of action.

Key design principles include:

Pharmacophore Hybridization: This strategy involves combining the indanone scaffold with another known pharmacophore to create a single molecule with multiple biological activities. For instance, indanone-carbamate hybrids have been designed by merging the indanone core with a carbamate (B1207046) moiety inspired by other neurologically active drugs. researchgate.net

Structure-Based Design: Utilizing computational tools like molecular docking, new derivatives can be designed to fit optimally into the binding site of a specific biological target. This approach was used to develop novel indanone derivatives based on the structure of donepezil. nih.govacs.org

Bioisosterism: As mentioned in section 6.4, replacing functional groups or ring atoms with bioisosteres (e.g., replacing -Cl with -CF₃ or a CH group with N) can fine-tune the molecule's properties without drastically altering its shape.

Scaffold Hopping and Rigidification: The indanone core can be viewed as a rigid analogue of other scaffolds, such as chalcones. researchgate.net This rigidity can be advantageous for locking the molecule into a specific conformation required for biological activity. Exploring different fused and spirocyclic scaffolds derived from the indanone core is another avenue for discovering novel chemical matter. rsc.orgresearchgate.net

The development of novel indanone derivatives often starts from a known active compound, with systematic modifications made to explore the SAR and optimize for multiple properties simultaneously, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov

Molecular Interaction Studies and Potential Biological Target Identification

Ligand-Receptor Interaction Modeling

No studies detailing the ligand-receptor interaction modeling of 4,6-Dichloro-7-hydroxy-3-methylindan-1-one are currently available in the public domain.

Enzymatic Activity Modulation at a Molecular Level

There is no available research on the specific modulatory effects of this compound on enzymes such as acetylcholinesterase or HIF-2α.

Protein-Ligand Binding Affinity Prediction (Computational Approaches)

Computational studies predicting the protein-ligand binding affinity of this compound have not been published.

Pathway Analysis in Biochemical Systems

There is no information available regarding the analysis of biochemical pathways influenced by this compound.

Future Research Directions for 4,6 Dichloro 7 Hydroxy 3 Methylindan 1 One

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of 4,6-Dichloro-7-hydroxy-3-methylindan-1-one. While classical methods like Friedel-Crafts acylation are common for indanone synthesis, they often rely on harsh reagents and produce significant waste. nih.gov Green chemistry approaches could offer more sustainable alternatives.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov Another approach is the exploration of metal-free catalytic systems, such as L-proline-catalyzed intramolecular hydroacylation, which provides a greener pathway to indanone scaffolds. Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, would enhance the efficiency and sustainability of the synthetic process. liv.ac.uk

The following table outlines potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption | Optimization of microwave parameters (temperature, pressure, time) |

| Metal-Free Catalysis (e.g., L-proline) | Environmentally benign, avoids toxic metal catalysts | Catalyst loading, solvent effects, substrate scope |

| One-Pot Synthesis | Increased efficiency, reduced waste, atom economy | Compatibility of reagents and reaction conditions |

Exploration of Advanced Catalytic Systems for Indanone Functionalization

The functionalization of the this compound core is crucial for exploring its structure-activity relationships. Advanced catalytic systems can enable precise and selective modifications of the molecule.

Catalytic C-H Activation is a powerful tool for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. acs.org Research in this area could lead to the development of methods for the selective introduction of new functional groups onto the indanone scaffold, without the need for pre-functionalized starting materials. acs.org

Asymmetric Catalysis is another important area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. The development of chiral catalysts for the enantioselective synthesis of this compound would allow for the preparation of single enantiomers, which is essential for pharmacological studies. nih.gov

The following table summarizes advanced catalytic systems for indanone functionalization:

| Catalytic System | Application | Potential Benefits |

| Transition Metal Catalysis (e.g., Rh, Pd) | C-H activation, cross-coupling reactions | High selectivity, broad functional group tolerance |

| Organocatalysis | Asymmetric synthesis | Metal-free, environmentally friendly |

| Biocatalysis (Enzymes) | Enantioselective transformations | High stereoselectivity, mild reaction conditions |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, utilizing microreactors, offers several advantages over traditional batch synthesis, including improved safety, better process control, and enhanced scalability. corning.com The integration of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. google.com For instance, hazardous reactions could be performed more safely in a continuous flow setup due to the small reaction volumes and excellent heat transfer. corning.com

Automated synthesis platforms can further accelerate the discovery and optimization of new indanone derivatives. synplechem.com By combining automated synthesis with high-throughput screening, it would be possible to rapidly explore the chemical space around the this compound core and identify compounds with desired properties. synplechem.com

Deeper Computational Characterization of Reactivity and Selectivity

Computational chemistry can provide valuable insights into the reactivity and selectivity of chemical reactions, guiding the design of more efficient synthetic routes. Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of different synthetic pathways to this compound, helping to predict the most favorable conditions and identify potential side products. rsc.org

Computational methods can also be used to predict the regioselectivity of reactions, which is particularly important for the synthesis of highly substituted indanones. d-nb.inforug.nl By understanding the factors that control regioselectivity, it is possible to design synthetic strategies that favor the formation of the desired isomer. d-nb.info

Expanding the Scope of Molecular Interaction Studies for Diverse Biological Systems

Indanone derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov Future research should focus on exploring the molecular interactions of this compound with a diverse range of biological systems to identify its potential therapeutic applications.

Molecular Docking studies can be used to predict the binding affinity and binding mode of this compound to various protein targets. nih.govnih.gov This can help to identify potential biological targets and guide the design of more potent and selective analogs. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are also crucial for understanding how the chemical structure of a molecule influences its biological activity. scienceopen.com By synthesizing and testing a series of analogs of this compound, it would be possible to identify the key structural features that are responsible for its biological effects.

The following table lists potential biological targets for this compound based on the known activities of other indanone derivatives:

| Biological Target | Potential Therapeutic Area | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | beilstein-journals.orgnih.gov |

| Monoamine Oxidases (MAO) | Neurodegenerative Diseases | nih.gov |

| Tubulin | Cancer | |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | researchgate.netbohrium.com |

Q & A

Q. What are the optimal synthetic routes for 4,6-Dichloro-7-hydroxy-3-methylindan-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization involves factorial design experiments to evaluate variables (e.g., catalysts, temperature, solvent polarity). For example:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer: Stability studies under varying conditions (pH, humidity, light) reveal degradation pathways:

Advanced Research Questions

Q. How do researchers resolve contradictions between experimental and computational data on the compound’s electronic properties?

Methodological Answer: Discrepancies in dipole moments or HOMO-LUMO gaps (DFT vs. experimental) require:

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer: Mechanistic insights are derived from:

- Transition State Modeling: Locate TS geometries for Cl substitution using NEB (Nudged Elastic Band) methods.

- Activation Strain Analysis: Quantify electronic (ΔE‡) and steric (ΔEᵢₙₜ) contributions to reactivity.

- Regioselectivity Maps: Fukui indices () identify electrophilic hotspots (C-4 vs. C-6 positions) .

Q. How can AI-driven spectral interpretation improve structure elucidation for derivatives of this compound?

Methodological Answer: AI tools (e.g., CASE systems) automate spectral analysis:

Q. What advanced statistical methods address batch-to-batch variability in synthesis?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS) identifies latent variables causing variability:

Q. How do researchers validate the biological relevance of this compound derivatives?

Methodological Answer: QSAR models prioritize derivatives for testing:

Data Contradiction Analysis Example

Scenario: Conflicting NMR and X-ray data on the compound’s keto-enol tautomerism.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.